molecular formula C14H15BrN2O2S B2894882 ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate CAS No. 1207023-49-1

ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2894882
CAS No.: 1207023-49-1
M. Wt: 355.25
InChI Key: DSMOUHVOBHAHRX-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H15BrN2O2S and its molecular weight is 355.25. The purity is usually 95%.
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Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate is a synthetic compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrN2O2SC_{16}H_{18}BrN_2O_2S. The presence of the bromophenyl group and the imidazole ring contributes to its unique chemical behavior and biological activity.

This compound exhibits various biological activities attributed to its interaction with specific biochemical pathways:

  • Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. Studies have demonstrated its effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Research indicates that imidazole derivatives can inhibit tumor growth in various cancer cell lines. This compound has been evaluated for its cytotoxic effects on cancer cells, showing significant antiproliferative activity .

Antimicrobial Activity

This compound has been tested for its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

These results indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The following table presents findings from cell viability assays:

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)12.5
HepG2 (Liver Cancer)15.0
A549 (Lung Cancer)18.0

These IC50 values suggest that the compound has considerable potential as an anticancer therapeutic agent.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth, with significant activity against E. coli and S. aureus. The study highlighted the structure–activity relationship, emphasizing the role of the bromophenyl group in enhancing antimicrobial properties .
  • Anticancer Activity Assessment : In a series of experiments assessing cytotoxicity against different cancer cell lines, this compound demonstrated potent anticancer effects, particularly in breast and liver cancer models. These findings suggest a need for further exploration into its mechanisms of action .

Scientific Research Applications

Antibacterial Activity

Research has shown that imidazole derivatives exhibit notable antibacterial properties. Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that compounds containing the imidazole ring can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy of Imidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli7.1 μM
Other Imidazole DerivativesS. aureus6.5 μM

Antifungal Properties

In addition to antibacterial activity, imidazole derivatives are known for their antifungal properties. Studies have indicated that this compound may inhibit fungal pathogens, making it a candidate for antifungal drug development .

Corrosion Inhibition

Recent studies have explored the use of imidazole derivatives as corrosion inhibitors for metals in acidic environments. This compound has shown promising results in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions, achieving inhibition efficiencies exceeding 96% at certain concentrations .

Table 2: Corrosion Inhibition Efficiency

CompoundEnvironmentInhibition Efficiency (%)
This compound1 M HCl96.52%

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and subsequent thioether linkage. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-3-19-13(18)9-20-14-16-8-12(17(14)2)10-4-6-11(15)7-5-10/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMOUHVOBHAHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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